molecular formula C13H11NO4S B2636632 (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate CAS No. 7204-03-7

(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate

Cat. No.: B2636632
CAS No.: 7204-03-7
M. Wt: 277.29
InChI Key: KUXKEBKTKWGCSR-UHFFFAOYSA-N
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Description

(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with an amino group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to interact with various biomolecules makes it a valuable tool for biochemical research .

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides distinct reactivity and interaction profiles compared to similar compounds .

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKEBKTKWGCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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